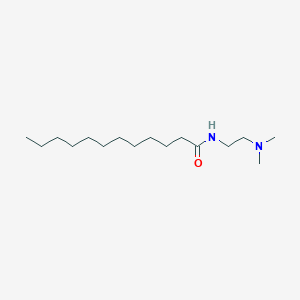
N-(2-(Dimethylamino)-ethyl)-lauramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)-ethyl)-lauramide is an organic compound that belongs to the class of amides. It is characterized by the presence of a lauramide group attached to a dimethylaminoethyl moiety. This compound is known for its surfactant properties and is commonly used in various industrial applications, including cosmetics and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-ethyl)-lauramide typically involves the reaction of lauric acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{Lauric Acid} + \text{N,N-Dimethylethylenediamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Mixing: Lauric acid and N,N-dimethylethylenediamine are mixed in the reactor.
Heating: The mixture is heated to a specific temperature to initiate the reaction.
Catalysis: A catalyst is added to accelerate the reaction.
Purification: The product is purified through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dimethylamino)-ethyl)-lauramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(2-(Dimethylamino)-ethyl)-amine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(Dimethylamino)-ethyl)-lauramide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, shampoos, and other personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of N-(2-(Dimethylamino)-ethyl)-lauramide is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular targets include lipid bilayers and proteins, where it can interact and alter their properties, facilitating processes like drug delivery and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Dimethylamino)-ethyl)-myristamide
- N-(2-(Dimethylamino)-ethyl)-palmitamide
- N-(2-(Dimethylamino)-ethyl)-stearamide
Uniqueness
N-(2-(Dimethylamino)-ethyl)-lauramide is unique due to its specific chain length (lauric acid) which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in various applications compared to its longer or shorter chain analogs.
Propriétés
Numéro CAS |
56905-26-1 |
|---|---|
Formule moléculaire |
C16H34N2O |
Poids moléculaire |
270.45 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19) |
Clé InChI |
KXFJXWOTQMPQNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


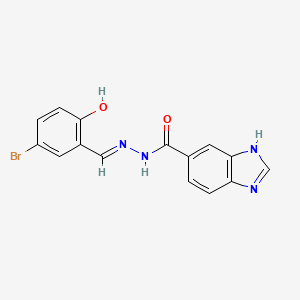

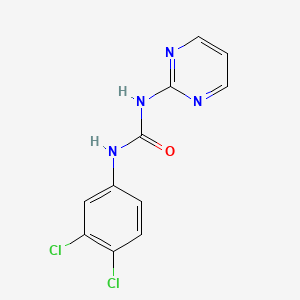
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
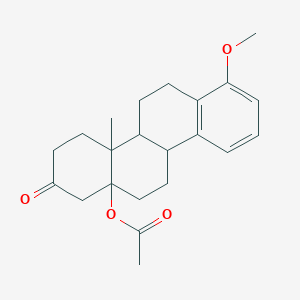
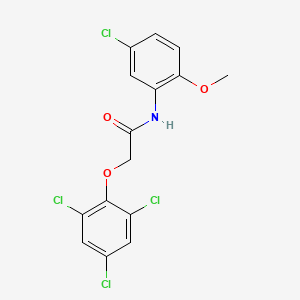
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
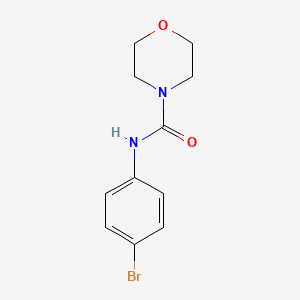
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
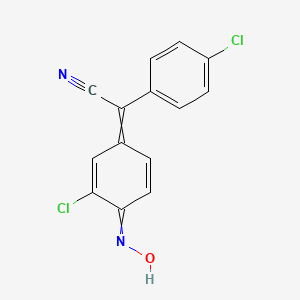
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
